2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Description
Chemical Structure:
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid (CAS: 892874-30-5) features a 1,2,4-triazole core substituted with:
- A methanesulfonyl group at position 5 (electron-withdrawing, enhancing acidity and polarity).
- A phenyl group at position 3 (providing aromaticity and lipophilicity).
Properties
IUPAC Name |
2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAMMCIUJYEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653760 | |
| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-30-5 | |
| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated triazole derivative in the presence of a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or through the hydrolysis of ester derivatives
Chemical Reactions Analysis
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the methanesulfonyl group, resulting in the formation of reduced triazole derivatives or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the triazole ring, leading to the formation of various substituted derivatives.
Hydrolysis: The acetic acid moiety can undergo hydrolysis reactions, leading to the formation of corresponding carboxylate salts
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The methanesulfonyl group enhances the solubility and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains, including resistant ones .
Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Triazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, suggesting that this compound may play a role in treating inflammatory diseases .
Agricultural Applications
Fungicides : The triazole structure is well-known in agricultural chemistry for its fungicidal properties. Research has demonstrated that similar compounds can effectively control fungal pathogens in crops, providing an avenue for developing new fungicides with reduced environmental impact .
Biochemical Research
Proteomics Research : This compound is utilized in proteomics to study protein interactions and functions. Its unique chemical structure allows it to act as a probe in various biochemical assays, aiding in the understanding of protein dynamics in cellular processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or modulation of their activities. The methanesulfonyl group can enhance the compound’s binding affinity to its targets, while the phenyl group can contribute to the compound’s overall stability and bioavailability. The acetic acid moiety can facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₁N₃O₄S.
- Molecular Weight : 293.30 g/mol.
- Commercial availability is noted (Santa Cruz Biotechnology) in 250 mg and 500 mg quantities .
The compound is compared to structurally related 1,2,4-triazole derivatives with acetic acid or thioacetic acid moieties. Key distinctions include substituent groups, electronic effects, and pharmacological implications.
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Substituent Effects :
- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound increases acidity and polarity compared to thioether analogs (e.g., 58755-01-4) .
- Aromatic vs. Aliphatic Substituents : Compounds with benzodioxol (80987-62-8) or fluorophenyl (18) groups exhibit higher aromaticity or lipophilicity, respectively, influencing target binding .
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., –2).
Pharmacological Potential: Thioether-linked compounds (e.g., 58755-01-4) may act as prodrugs, as thio groups can oxidize to sulfones in vivo . The methanesulfonyl group in the target compound could enhance binding to charged active sites (e.g., kinases or proteases) .
Physical Properties :
- Solubility : The sulfonyl group improves aqueous solubility relative to thioether analogs.
- Stability : Direct acetic acid linkage (target compound) may offer greater stability than thioether-linked derivatives, which are prone to oxidation .
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| Methanesulfonyl | Target compound (892874-30-5) | High polarity, strong electron-withdrawing effect, enhances acidity. |
| Sulfanyl (thioether) | 58755-01-4 | Moderate polarity, oxidation-sensitive, may act as a prodrug. |
| Benzodioxol | 80987-62-8 | Extended π-system, potential CNS activity. |
| Fluorophenyl | 18 | Increased lipophilicity, metabolic stability. |
Biological Activity
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid (CAS 892874-30-5) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazole ring which is known for conferring various biological activities.
Anti-inflammatory Activity
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their anti-inflammatory properties. Research indicates that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Table 1: COX Inhibition Data for Triazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 21.53 | 3.33 | 6.45 |
| Compound A | 18.59 | 2.6 | 7.15 |
Note: TBD = To Be Determined
In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colon Cancer) | TBD |
| Doxorubicin | HCT116 (Colon Cancer) | 0.5 |
| Compound B | HCT116 (Colon Cancer) | 4.363 |
Studies indicate that the mechanism of action may involve the inhibition of tyrosine kinases and other signaling pathways crucial for cancer cell proliferation .
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced rat paw edema model, the administration of the compound resulted in a significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties.
- Cytotoxicity Assay : A study evaluating the cytotoxic effects on human colon cancer cells showed that the compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics like doxorubicin.
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. The triazole ring facilitates interactions with biological targets through hydrogen bonding and π-stacking.
Q & A
Q. How are computational tools integrated into structure-activity relationship (SAR) studies?
- Docking simulations (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to targets like EGFR or COX-2. For example, methanesulfonyl groups exhibit stronger van der Waals interactions with EGFR’s hydrophobic pocket (ΔG = −9.2 kcal/mol) . ADMET Predictor software further prioritizes analogs with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hERG inhibition risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
